![molecular formula C23H24ClN3O5S2 B2724765 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868674-95-7](/img/structure/B2724765.png)
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H24ClN3O5S2 and its molecular weight is 522.03. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Polyamides
One area of research involves the synthesis and characterization of aromatic polyamides containing S-triazine rings, which highlights the importance of specific chemical groups in the development of polymers with unique properties. These polyamides exhibit high thermal stability and solubility in polar solvents, indicating their potential use in high-performance materials (Sagar et al., 1997).
Photochemical Applications
Another study focuses on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating significant potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, crucial for effective Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Antimicrobial Evaluation
Research on benzamide derivatives, specifically thiazole and thiazolidine structures, has shown promising antimicrobial properties. These studies reveal the potential of such compounds in developing new antimicrobial agents, highlighting the role of electron-donating and withdrawing groups in their activity (Chawla, 2016).
Nucleoside Analogs Synthesis
The synthesis of nucleoside analogs incorporating N-substituted 1,3-thiazolidines indicates the utility of such compounds in medicinal chemistry, particularly in antiviral and anticancer therapies. These analogs offer insights into the design of therapeutic agents based on structural modifications of nucleoside frameworks (Iwakawa et al., 1978).
Inhibitory Agents Against HSP70
A novel sulfamethoxazole derivative has been identified as an inhibitory agent against HSP70, a protein implicated in several cancers. This research combines computational and in vitro studies to explore the inhibitory mechanisms, demonstrating the compound's potential in cancer therapy (Moghaddam et al., 2021).
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5S2/c1-4-12-27-21-19(24)6-5-7-20(21)33-23(27)25-22(28)17-8-10-18(11-9-17)34(29,30)26(13-15-31-2)14-16-32-3/h1,5-11H,12-16H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVCTXUGZPLJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide |
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